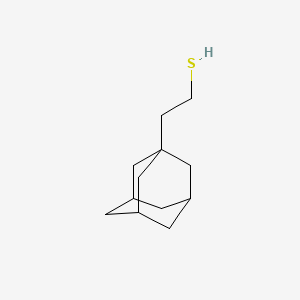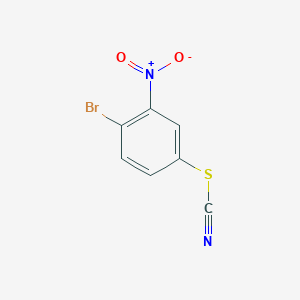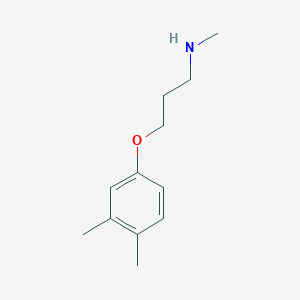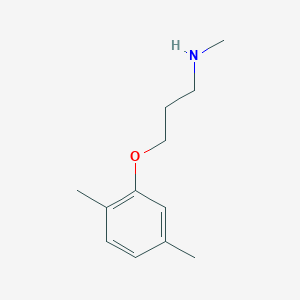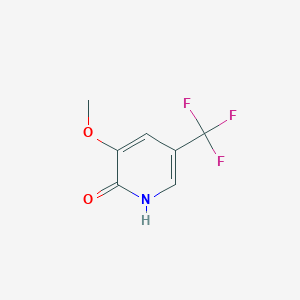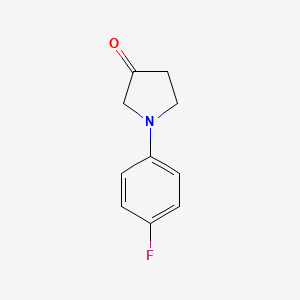![molecular formula C14H21BO4 B1344769 2-[4-(四甲基-1,3,2-二氧杂硼环-2-基)苯氧基]乙醇 CAS No. 741699-47-8](/img/structure/B1344769.png)
2-[4-(四甲基-1,3,2-二氧杂硼环-2-基)苯氧基]乙醇
描述
“2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol” is a chemical compound with the molecular formula C14H21BO4 . It is also known as “(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯” and is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like FT-IR, 1H NMR, mass spectroscopy, and X-ray diffraction . Density functional theory (DFT) has been used to calculate and analyze the electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties of the compound .科学研究应用
理解酚类化合物及其衍生物
环境行为和降解
苯氧酸作为酚类化合物中的一类,以其在水中的高溶解性和在土壤中的弱吸附性而闻名,使其具有很高的流动性,容易运移到水生环境中。研究表明,苯氧酸在水环境中可以经历各种转化过程,包括水解、生物降解和光降解,其中微生物分解在其降解中起着关键作用 (Muszyński、Brodowska 和 Paszko,2019 年)。
生物活性
酚类化合物的生物活性,包括抗氧化、抗炎、抗菌和抗肿瘤特性,在文献中得到了充分的证明。例如,咖啡酸衍生物是一类酚酸,因其抗氧化、抗癌、抗菌、抗病毒、抗炎和其他治疗特性而被广泛研究 (裴、欧、黄和欧,2016 年)。这些特性表明了结构相关化合物潜在的生物学和药理学应用。
环境和健康影响
与本化合物具有相同官能团的合成酚类抗氧化剂 (SPA) 的环境存在、归趋和潜在健康影响一直是近期研究的主题。这些化合物用于延缓各种产品中的氧化反应,已在不同的环境基质中被发现,并且由于其内分泌干扰作用和毒性而与潜在的健康风险相关 (刘和马伯里,2020 年)。
属性
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8,16H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFCCAMEIIUWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

